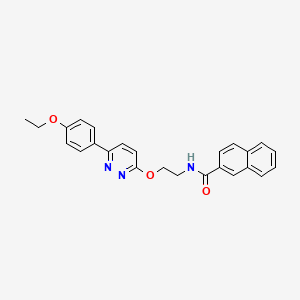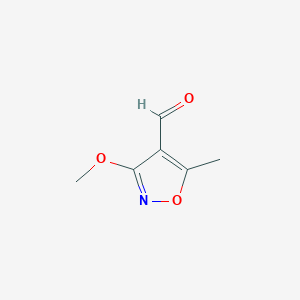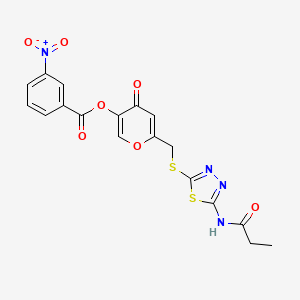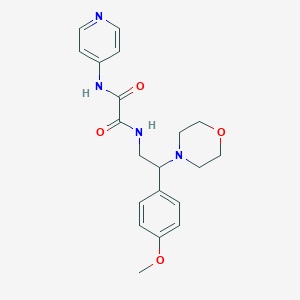
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains an ethoxy group and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and naphthalene rings, the ethoxy group, and the amide group . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridazine and naphthalene rings, the ethoxy group, and the amide group . For example, the pyridazine ring might undergo reactions at the nitrogen atoms, and the amide group might participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar amide group might increase its solubility in polar solvents, while the presence of the nonpolar naphthalene and ethoxy groups might increase its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has been investigated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Notably, the derivative 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) demonstrated promising inhibition against MDA-MB-231 cells (IC50 = 1.4 μM) compared to the reference drug sorafenib (IC50 = 5.2 μM). Additionally, it exhibited selectivity against MDA-MB-231 over HepG2 cells .
Antifungal Properties
Imidazo[2,1-b]thiazole derivatives, including this compound, have shown antifungal activity. Researchers have explored their potential as agents against fungal infections .
Antibacterial Applications
The imidazo[2,1-b]thiazole scaffold has also demonstrated antibacterial properties. Investigations into this compound’s antibacterial activity could provide insights for developing novel antibiotics .
Anti-Inflammatory Potential
Although not extensively studied, imidazo[2,1-b]thiazole derivatives have been associated with anti-inflammatory effects. Further research could elucidate their mechanisms and therapeutic applications .
Organic Synthesis
The compound’s chemical reactivity and functional groups make it interesting for organic synthesis. Researchers might investigate its use as a building block for constructing more complex molecules.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-2-30-22-11-9-19(10-12-22)23-13-14-24(28-27-23)31-16-15-26-25(29)21-8-7-18-5-3-4-6-20(18)17-21/h3-14,17H,2,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAKTXZWYOPXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2669612.png)
![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2669613.png)




![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2669620.png)
![3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2669623.png)

![4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2669625.png)
![(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2669630.png)
![N-[1-(4-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2669631.png)
![5-[[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2669632.png)
